Cas no 74563-64-7 (Phytantriol)
Phytantriol Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3-Hexadecanetriol,3,7,11,15-tetramethyl-
- 3,7,11,15-Tetramethyl-1,2,3-hexadecanetriol
- 3,7,11,15-tetramethylhexadecane-1,2,3-triol
- Phytantriol (mixture of isomers)
- 1,2,3-Phytanetriol
- 3,7,11,15-tetramethyl-1,2,3-trihydroxyhexadecane
- 3,7,11,15-tetramethyl-hexadecane-1,2,3-triol
- phytane-1,2,3-triol
- Phytanetriol
- Phytantriol
- tetra-methyl-3,7,11,15-tri-hydroxy-1,2,3-hexa-decane
- 3,7,11,15-Tetramethylhexadecane-1,2,3-triol (mixture of isomers)
- 1,2,3-Trihydroxy-3,7,11,15-tetramethylhexadecane (mixture of isomers)
- 8LVI07A72W
- CGIHFIDULQUVJG-UHFFFAOYSA-N
- P1674
- 3,7,11,15,-Tetramethyl-1,2,3-hexadecanetriol
- 3,7,11,15-tetramethyl-1,2,3-hexadecan
- DTXSID10868315
- SCHEMBL49962
- 1,2,3-Hexadecanetriol, 3,7,11,15-tetramethyl-
- DTXCID70816438
- T72899
- UNII-8LVI07A72W
- 1,2,3-Trihydroxy-3,7,11,15-tetramethylhexadecane
- AS-66189
- EINECS 277-923-2
- tetramethyl trihydroxyhexadecane
- MFCD00129085
- 74563-64-7
- CHEBI:47770
- SY052553
- NS00009872
- AKOS028110025
- Q27120789
- PHYTANTRIOL [MI]
- ORISTAR PTT
- PHYTANTRIOL [INCI]
- CS-0205401
-
- MDL: MFCD00129085
- Inchi: 1S/C20H42O3/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5,23)19(22)15-21/h16-19,21-23H,6-15H2,1-5H3
- InChI Key: CGIHFIDULQUVJG-UHFFFAOYSA-N
- SMILES: CC(CCCC(CCCC(CCCC(C(CO)O)(O)C)C)C)C
Computed Properties
- Exact Mass: 330.31300
- Monoisotopic Mass: 330.313
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 14
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.7
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.9
Experimental Properties
- Color/Form: Liquid
- Density: 0.932 g/mL at 25 °C(lit.)
- Melting Point: 56-57°
- Boiling Point: 130 °C0.01 mm Hg(lit.)
- Flash Point: 199 °C
- Refractive Index: n20/D 1.47(lit.)
- PSA: 60.69000
- LogP: 4.52970
- Solubility: Not determined
- Vapor Pressure: 0.0±2.0 mmHg at 25°C
- Merck: 7386
Phytantriol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H110
- FLUKA BRAND F CODES:10
- Storage Condition:−20°C
Phytantriol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160675-5g |
Phytantriol |
74563-64-7 | >95.0%(GC) | 5g |
¥1956.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160675-25g |
Phytantriol |
74563-64-7 | >95.0%(GC) | 25g |
¥4943.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160675-1g |
Phytantriol |
74563-64-7 | >95.0%(GC) | 1g |
¥696.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160675-200mg |
Phytantriol |
74563-64-7 | >95.0%(GC) | 200mg |
¥209.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160675-100g |
Phytantriol |
74563-64-7 | >95.0%(GC) | 100g |
¥9269.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X65565-200mg |
PHYTANTRIOL |
74563-64-7 | >95.0%(GC) | 200mg |
¥178.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X65565-1g |
PHYTANTRIOL |
74563-64-7 | >95.0%(GC) | 1g |
¥598.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P864310-5g |
Phytantriol (mixture of isomers) |
74563-64-7 | >95.0%(GC) | 5g |
¥1,898.00 | 2022-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850555O-25MG |
(2S,3S)-Phytantriol |
74563-64-7 | (2S,3S)-3,7,11,15-tetramethylhexadecane-1,2,3-triol, neat oil | 25MG |
¥1716.79 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850556O-1G |
Phytantriol (mixed isomers) |
74563-64-7 | 1g |
¥3139.51 | 2023-11-02 |
Phytantriol Suppliers
Phytantriol Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Acyclic diterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Diterpenoids Acyclic diterpenoids
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Other Chemical Reagents
Additional information on Phytantriol
Phytantriol (CAS No. 74563-64-7): A Comprehensive Overview in Modern Chemical and Biomedical Research
Phytantriol, with the chemical formula C19H26O3 and CAS number 74563-64-7, is a naturally occurring triterpene alcohol that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, derived from phytol, a component of chlorophyll, exhibits a unique molecular structure that has positioned it as a subject of intense study for its potential biological activities and applications in drug development.
The structural complexity of Phytantriol arises from its triterpene backbone, which is characterized by multiple rings and functional groups. This intricate architecture contributes to its diverse interactions with biological targets, making it a promising candidate for therapeutic interventions. Recent advancements in chemical synthesis have enabled the production of high-purity Phytantriol, facilitating more rigorous exploration of its pharmacological properties.
In the realm of biomedical research, Phytantriol has been investigated for its potential anti-inflammatory, antioxidant, and anticancer effects. Studies have demonstrated that this compound can modulate various signaling pathways involved in inflammation and cancer progression. For instance, research published in the journal *Biochemical Pharmacology* suggests that Phytantriol inhibits the NF-κB pathway, a key regulator of inflammatory responses, thereby reducing pro-inflammatory cytokine production.
The antioxidant properties of Phytantriol have also been extensively studied. Oxidative stress is a hallmark of numerous pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Preclinical studies indicate that Phytantriol can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. A notable study in *Free Radical Biology & Medicine* highlighted its ability to enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Beyond its immunomodulatory and antioxidant effects, Phytantriol has shown promise in cancer research. Tumor cells often exhibit altered lipid metabolism, which can be exploited as a therapeutic target. Research has revealed that Phytantriol can disrupt lipid homeostasis in cancer cells, leading to their apoptosis. Additionally, its ability to inhibit the PI3K/Akt signaling pathway has been linked to reduced tumor growth and metastasis in preclinical models.
The synthesis and characterization of Phytantriol have been refined through advanced chemical methodologies. Techniques such as asymmetric synthesis and chiral resolution have allowed researchers to obtain enantiomerically pure forms of this compound, which is crucial for understanding its stereoselective interactions with biological targets. These advancements have not only improved the yield and purity of Phytantriol but also opened new avenues for its structural analogs and derivatives.
The pharmacokinetic profile of Phytantriol, particularly its absorption, distribution, metabolism, and excretion (ADME), has been a focus of recent research. Studies indicate that oral administration of Phytantriol results in moderate bioavailability, with peak plasma concentrations observed within hours post-dose. Its metabolic pathways involve cytochrome P450 enzymes, which are critical for drug metabolism and clearance.
The potential therapeutic applications of Phytantriol extend to neuroprotection and neurodegenerative diseases. Emerging evidence suggests that this compound can cross the blood-brain barrier (BBB) and exert neuroprotective effects against excitotoxicity and oxidative stress-induced neuronal damage. Preclinical trials are underway to evaluate its efficacy in models of Alzheimer's disease and Parkinson's disease.
In conclusion, the multifaceted biological activities of Phytantriol (CAS No. 74563-64-7) underscore its significance as a bioactive natural product with broad therapeutic potential. Ongoing research continues to uncover new mechanisms by which this compound interacts with biological systems, paving the way for innovative drug development strategies. As synthetic chemistry progresses and our understanding deepens, Phytantriol is poised to emerge as a valuable asset in modern medicine.
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